molecular formula C10H9NO4 B3150506 2-Methyl-3-nitrocinnamic acid CAS No. 69022-63-5

2-Methyl-3-nitrocinnamic acid

Cat. No.: B3150506
CAS No.: 69022-63-5
M. Wt: 207.18 g/mol
InChI Key: UGYGQUPNHYOWJW-AATRIKPKSA-N
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Description

2-Methyl-3-nitrocinnamic Acid is a high-purity chemical reagent offered for research and development purposes. This compound is a derivative of cinnamic acid, a scaffold widely investigated for its diverse biological activities and utility in coordination chemistry . Cinnamic acid derivatives, particularly nitrated versions, are of significant interest in medicinal chemistry. They are frequently explored as core structures in the search for new antimicrobial agents . The nitro group and methyl substitution on the aromatic ring are key modulators of the molecule's electronic properties, which can influence its behavior in biological systems and its reactivity in synthetic pathways. Researchers utilize this compound in the synthesis of metal complexes, where the carboxylate group can coordinate to metal ions like nickel(II) to create structures with potential applications in materials science and bioinorganic chemistry . Furthermore, cinnamic acid derivatives are studied for their potential multifunctional properties, which may include antioxidant and anti-inflammatory activities, making them candidates for various pharmacological and cosmetic research applications . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(2-methyl-3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7-8(5-6-10(12)13)3-2-4-9(7)11(14)15/h2-6H,1H3,(H,12,13)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYGQUPNHYOWJW-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 Methyl 3 Nitrocinnamic Acid and Analogues

Electrophilic Aromatic Nitration Approaches

The direct nitration of a pre-existing methyl-substituted cinnamic acid represents a classical approach to introducing the nitro group onto the aromatic ring. This method relies on the principles of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. masterorganicchemistry.com However, the success of this strategy is heavily dependent on controlling the reaction's selectivity and yield.

Regioselective Considerations in Direct Nitration of Methyl-Substituted Cinnamic Acids

The primary challenge in the direct nitration of 2-methylcinnamic acid is achieving the desired regioselectivity. The aromatic ring possesses two directing groups with competing influences: the activating, ortho-, para-directing methyl group (-CH₃) and the deactivating, meta-directing acrylic acid substituent (-CH=CHCOOH).

The methyl group at position 2 directs incoming electrophiles to positions 3, 4, and 6. Conversely, the acrylic acid group directs the electrophile to positions 3 and 5. The convergence of these directing effects at the 3-position makes it a favorable site for nitration. However, substitution at other positions, particularly the 5-position (meta to the acrylic acid group) and the 4-position (para to the methyl group), can lead to the formation of a mixture of isomers, such as 2-methyl-5-nitrocinnamic acid and 2-methyl-4-nitrocinnamic acid. This necessitates purification steps, often involving chromatography or fractional crystallization, to isolate the desired 2-methyl-3-nitro isomer. The nitration of cinnamic acid derivatives is known to produce mixtures of ortho and para isomers, underscoring the challenge of regioselectivity.

Reaction Condition Optimization for Enhanced Isomer Purity and Yield

To maximize the yield of 2-Methyl-3-nitrocinnamic acid and enhance isomer purity, meticulous optimization of reaction conditions is essential. Key parameters include the choice of nitrating agent, temperature, and reaction time.

Nitrating Agent: The conventional mixed acid system (concentrated HNO₃ in H₂SO₄) is commonly used. rsc.org The sulfuric acid serves to generate the highly electrophilic nitronium ion and to protonate the carbonyl of the carboxylic acid, further deactivating the ring. masterorganicchemistry.com Alternative systems, such as nitric acid in acetic anhydride, have been employed for the nitration of related structures like 2-methylphenylacetic acid, which could be adapted for this synthesis. google.com

Temperature Control: Maintaining low temperatures, typically between 0°C and 5°C, is critical. This helps to minimize side reactions, including oxidation of the acrylic double bond and the formation of undesired byproducts.

Reaction Time and Monitoring: The progress of the reaction should be carefully monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time, preventing over-nitration or degradation of the product.

Table 1: Parameters for Optimizing Direct Nitration of Substituted Cinnamic Acids

ParameterConditionRationale and Expected Outcome
Nitrating System Conc. HNO₃ / Conc. H₂SO₄Standard, powerful nitrating agent. Generates NO₂⁺ electrophile efficiently. rsc.org
HNO₃ / Acetic AnhydrideMilder conditions, may offer different regioselectivity or reduce oxidative side reactions. google.com
Temperature 0°C to 5°CMinimizes side-chain oxidation and dinitration, increasing yield and purity of the desired product.
> 10°CIncreased risk of side reactions, potentially leading to lower yields and complex product mixtures.
Reaction Time Monitored by TLCEnsures the reaction proceeds to completion without significant product degradation or formation of byproducts.
Purification Recrystallization / ChromatographyEssential for separating the target 3-nitro isomer from other regioisomers (e.g., 4-nitro, 5-nitro).

Knoevenagel Condensation Methodologies

A more regiochemically precise route to 2-Methyl-3-nitrocinnamic acid is the Knoevenagel condensation. This method constructs the cinnamic acid backbone by reacting a pre-functionalized aldehyde (2-methyl-3-nitrobenzaldehyde) with a compound containing an active methylene (B1212753) group, most commonly malonic acid. wikipedia.org This approach avoids the regioselectivity issues inherent in direct nitration of the aromatic ring.

Catalytic Systems for Condensation Reactions

The Knoevenagel condensation is typically catalyzed by a base. The choice of catalyst can significantly influence reaction rates and yields.

Homogeneous Base Catalysts: Weak organic bases are frequently used. The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as the solvent and catalyst, or piperidine (B6355638) as a catalyst in a solvent like pyridine or ethanol (B145695). wikipedia.orgtandfonline.comlookchem.com These amines facilitate the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the aldehyde carbonyl group. The resulting intermediate subsequently undergoes dehydration and decarboxylation to yield the final cinnamic acid product. wikipedia.orgtandfonline.com

Heterogeneous Catalysts: To align with green chemistry principles, solid catalysts that can be easily recovered and reused have been developed. These include supported mixed metal oxides (e.g., VMgO) and metal-organic frameworks (MOFs) like ZIF-8, which can effectively catalyze Knoevenagel condensations, often under solvent-free or aqueous conditions. dut.ac.zamdpi.com

Table 2: Comparison of Catalytic Systems for Knoevenagel Condensation

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Homogeneous Amine Piperidine, PyridineReflux in ethanol or pyridineHigh yields, well-established methodology. wikipedia.orgtandfonline.comDifficult catalyst removal, use of potentially toxic solvents.
Heterogeneous Oxide VMgO, MgO/ZrO₂Solvent-free, 120°CCatalyst is reusable, solvent-free conditions are environmentally friendly. dut.ac.zaMay require higher temperatures.
Metal-Organic Framework ZIF-8Water/Biphasic system, 40-80°CHigh efficiency in water, reusable catalyst, mild conditions. mdpi.comCatalyst synthesis can be complex.
Biocatalyst Porcine Pancreas Lipase (B570770) (PPL)Organic solvent, mild temp.High stereoselectivity (for E-isomer), environmentally benign. mdpi.comLimited to specific substrates, can be expensive.

Stereochemical Control in Olefin Formation

The Knoevenagel condensation creates a new carbon-carbon double bond, which can exist as either the (E) or (Z) stereoisomer. For cinnamic acids, the (E)-isomer, where the phenyl and carboxyl groups are on opposite sides of the double bond, is generally the more thermodynamically stable and, therefore, the predominant product. rsc.org

However, the stereochemical outcome can be influenced by the reaction conditions. Studies on related reactions have shown that by carefully selecting the catalyst, solvent, and temperature, it is possible to control the E/Z ratio. For instance, in the condensation of aliphatic aldehydes with nitroalkanes, using piperidine as a catalyst in refluxing toluene (B28343) favors the formation of the (E)-nitroalkene, whereas performing the reaction in dichloromethane (B109758) at room temperature can selectively produce the (Z)-isomer. organic-chemistry.org This demonstrates that the reaction pathway can be directed towards either the kinetic or thermodynamic product, allowing for stereochemical control in the formation of the olefin. rsc.orgorganic-chemistry.orgrsc.org

Green Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. The synthesis of 2-Methyl-3-nitrocinnamic acid and its analogues can be made more sustainable by applying these principles, particularly to the Knoevenagel condensation route.

Key green strategies include:

Use of Greener Solvents: Replacing traditional organic solvents like pyridine or DMF with more environmentally benign alternatives such as water or ethanol reduces toxicity and waste. tandfonline.combepls.com Some reactions have been developed using acetonitrile, which is considered a greener alternative to chlorinated solvents. nih.gov

Solvent-Free Reactions: Performing reactions under solventless conditions, such as the "grind-stone" method where solid reactants are ground together, eliminates solvent waste entirely. asianpubs.org Heterogeneous catalysts are often employed in these systems. dut.ac.za

Use of Recyclable Catalysts: Heterogeneous catalysts, including metal oxides and MOFs, can be filtered off from the reaction mixture and reused for multiple cycles, reducing waste and cost. dut.ac.zamdpi.comajol.info

Biocatalysis: The use of enzymes or whole-cell systems can offer high selectivity under mild, aqueous conditions, representing a very green approach to chemical synthesis. mdpi.comunifap.br

Atom Economy: The Knoevenagel-Doebner reaction, which combines condensation and decarboxylation in one pot from malonic acid, is an efficient process. Alternative routes like the Mizoroki-Heck cross-coupling reaction also offer high atom economy. ajol.infoajol.info

Table 3: Application of Green Chemistry Principles to Cinnamic Acid Synthesis

Green Chemistry PrincipleSynthetic StrategyExample
Benign Solvents Knoevenagel condensation in water.Use of ZIF-8 catalyst in a biphasic water/ethyl acetate (B1210297) system. mdpi.com
Solvent-Free Conditions Grind-stone synthesis.Grinding unsaturated acids with metal nitrates and PEG. asianpubs.org
Recyclable Catalysts Heterogeneous catalysis for Knoevenagel condensation.Using supported VMgO catalysts that can be recovered and reused. dut.ac.za
Renewable Feedstocks/Biocatalysis Enzymatic reactions.Use of lipase for stereoselective Knoevenagel condensation. mdpi.com
Energy Efficiency Microwave or ultrasonic irradiation.Can accelerate reaction rates, reducing reaction times and energy consumption. tandfonline.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields in the synthesis of cinnamic acid derivatives. This method utilizes microwave irradiation to provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. smolecule.com

The Knoevenagel condensation, a cornerstone reaction for synthesizing cinnamic acids from an aromatic aldehyde and malonic acid, is particularly amenable to microwave assistance. nih.govacs.org Researchers have successfully synthesized various cinnamic acid derivatives using this approach, employing different catalytic systems. For instance, the condensation of aromatic aldehydes and malonic acid can be efficiently conducted in the presence of a piperidine and pyridine base system under microwave irradiation. researchgate.net Alternative catalysts have also been explored to create more environmentally benign protocols; these include lithium chloride and bismuth(III) chloride, which can catalyze the reaction under microwave and sometimes solvent-free conditions. rsc.orgfrontiersin.org

A study demonstrated the synthesis of trans-cinnamic acid by reacting benzaldehyde (B42025) and malonic acid with piperidine and triethylamine (B128534) in toluene. nih.govacs.org The use of microwave irradiation at 100 °C for one hour resulted in a 68% yield of the target compound. nih.govacs.org These microwave-assisted routes offer a reliable and reproducible method for obtaining cinnamic acids and their analogues, including phenolic acids, with high conversion rates and yields. frontiersin.org

Table 1: Examples of Microwave-Assisted Synthesis of Cinnamic Acid Analogues

Reactants Catalyst/Base Solvent Conditions Yield Source(s)
Benzaldehyde, Malonic acid Piperidine, Triethylamine Toluene 100 °C, 1 hr, MW 68% nih.govacs.org
Aromatic aldehydes, Malonic acid Piperidine, Pyridine Pyridine MW Irradiation High researchgate.net
Vanillin, Malonic acid Piperidine Toluene 120 °C, 20 min, MW 85-92% frontiersin.org
Aromatic aldehydes, Malonic acid Lithium Chloride None (Solvent-free) MW Irradiation High frontiersin.org
Aromatic aldehydes, Malonic acid Bismuth(III) Chloride None (Solvent-free) MW Irradiation High rsc.org

Solvent-Free and Aqueous-Phase Reaction Development

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that minimize or eliminate the use of volatile and toxic organic solvents. bepls.com Solvent-free synthesis and reactions in aqueous media represent two prominent strategies in this domain.

Solvent-free, or solid-state, reactions often proceed with higher efficiency, easier separation and purification, and reduced environmental impact. The Knoevenagel condensation for producing cinnamic acids has been effectively performed under solvent-free conditions, frequently coupled with microwave or infrared irradiation to supply the necessary energy. researchgate.netscirp.orgscirp.org For example, a protocol for synthesizing chalcones, which share a common synthetic pathway with cinnamic acids, uses the solid acid catalyst p-toluenesulfonic acid (p-TSA) under solvent-free conditions at 50–60 °C, yielding the desired products in very short reaction times. researchgate.net Other catalysts, such as graphene oxide, have been employed for the direct amidation of cinnamic acid under solvent-free conditions, offering the advantage of catalyst recyclability. beilstein-journals.org

Aqueous-phase synthesis is another attractive green alternative, using water as a benign and inexpensive solvent. The development of water-tolerant catalytic systems is key to this approach. For instance, the Knoevenagel condensation has been achieved using tetrabutylammonium (B224687) bromide (TBAB) as a mediator in water, demonstrating the feasibility of forming cinnamic acids in an aqueous environment. frontiersin.org

Table 2: Green Synthetic Approaches to Cinnamic Acid Analogues

Method Reactants Catalyst/Conditions Key Advantage(s) Source(s)
Solvent-Free Substituted benzaldehyde, Malonic acid Infrared irradiation, Piperidine, Acetic acid Reduced by-products, easier purification scirp.orgscirp.org
Solvent-Free Aromatic aldehydes, Aryl ketones p-Toluenesulfonic acid (p-TSA), 50-60 °C Rapid, mild conditions, organocatalyst researchgate.net
Solvent-Free Cinnamic acid, Amines Graphene oxide catalyst Catalyst is recyclable, metal-free beilstein-journals.org
Aqueous-Phase Aldehydes, Active methylene compounds Tetrabutylammonium bromide (TBAB)/K₂CO₃, MW Use of water as solvent rsc.org

Metal-Free Catalysis in Carbon-Carbon Bond Formation

The formation of the crucial carbon-carbon double bond in cinnamic acids has traditionally relied on metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which typically use precious metal catalysts like palladium. sioc-journal.cnsioc-journal.cnmatthey.com While effective, these methods can suffer from drawbacks related to catalyst cost, toxicity, and contamination of the final product. Consequently, there is growing interest in developing metal-free catalytic systems for C-C bond formation.

Recent research has unveiled strategies for direct C-H bond functionalization that bypass the need for metal catalysts. sioc-journal.cn One such approach is the decarboxylative oxidative cross-coupling of cinnamic acids with amides, which can be achieved under metal-free conditions using tert-butyl hydroperoxide (TBHP) as an oxidant. sioc-journal.cnsioc-journal.cn The proposed mechanism involves the generation of a carbon-centered radical from the amide, which then adds to the double bond of the cinnamic acid, leading to a new C-C bond after decarboxylation. sioc-journal.cn

Furthermore, established condensation reactions are being re-examined with a focus on metal-free catalysts. The Knoevenagel condensation, for example, is often catalyzed by simple organic bases like amines (e.g., piperidine), which function as organocatalysts. rsc.org More advanced metal-free systems include borane (B79455) catalysts, such as B(C₆F₅)₃, which can promote the Fischer esterification of cinnamic acids, and solid-supported catalysts like graphene oxide. beilstein-journals.org These methods avoid the issues associated with residual metals and align with goals for more sustainable chemical synthesis. beilstein-journals.org

Table 3: Examples of Metal-Free Catalysis in Cinnamic Acid Synthesis and Derivatization

Reaction Type Reactants Catalyst/Reagent Description Source(s)
Decarboxylative Cross-Coupling Cinnamic acid, Amides (e.g., N,N-dimethylacetamide) tert-butyl hydroperoxide (TBHP) Forms a new C-C bond by coupling the amide α-carbon to the cinnamic acid β-carbon under metal-free conditions. sioc-journal.cnsioc-journal.cn
Knoevenagel Condensation Aromatic aldehydes, Malonic acid Piperidine / Pyridine Classic organocatalytic method for forming the cinnamic acid backbone without metals. rsc.org
Fischer Esterification Cinnamic acids, Methanol B(C₆F₅)₃ (a borane) Borane acts as a Lewis acid to catalyze esterification in a metal-free manner. beilstein-journals.org
Amidation Cinnamic acid, Amines Graphene Oxide Serves as a recyclable, metal-free solid catalyst for amide formation under solvent-free conditions. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 2 Methyl 3 Nitrocinnamic Acid

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that serves as a precursor to various nitrogen-containing functionalities, most notably amines. Its reduction is a critical first step in many synthetic pathways originating from 2-Methyl-3-nitrocinnamic acid.

The conversion of the aromatic nitro group in 2-Methyl-3-nitrocinnamic acid to a primary amino group, yielding 3-amino-2-methylcinnamic acid, can be achieved with high selectivity using a variety of standard reducing agents. jsynthchem.comjsynthchem.com The choice of reagent is often guided by the desired reaction conditions (acidic, neutral, or basic) and the presence of other reducible functional groups, such as the alkene in the cinnamic acid side chain. commonorganicchemistry.com

Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is passed through a solution of the substrate in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is highly effective for reducing aromatic nitro groups. commonorganicchemistry.com Raney nickel is another option, particularly when trying to avoid dehalogenation in substrates containing halogen substituents. commonorganicchemistry.com

Metal-Acid Systems: The reduction of nitroarenes using a metal in an acidic medium is a classic and reliable method. commonorganicchemistry.com Common combinations include iron (Fe) in acetic acid, zinc (Zn) in acidic conditions, and tin(II) chloride (SnCl₂) in hydrochloric acid. commonorganicchemistry.com These methods are generally robust and cost-effective.

Other Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can also be employed, often under conditions that allow for the selective reduction of one nitro group in a polynitrated aromatic compound. commonorganicchemistry.com

The general reaction for the selective reduction is as follows:

Reaction scheme showing the reduction of 2-Methyl-3-nitrocinnamic acid to 3-amino-2-methylcinnamic acid.

Figure 1: Selective reduction of the nitro group to an amino derivative.

Below is a table summarizing common reagents for this selective reduction.

Reagent/CatalystTypical ConditionsSelectivity Notes
H₂/Pd-CMethanol or Ethanol (B145695), RTHighly efficient; may also reduce the C=C double bond under harsher conditions.
Fe/HCl or Fe/CH₃COOHAqueous or alcoholic solvent, heatCost-effective and common in industrial applications.
SnCl₂·2H₂OEthanol or Ethyl Acetate (B1210297), heatA mild and selective reagent, well-suited for laboratory scale.
Zn/CH₃COOHAcetic acid, RT to mild heatProvides a mild method for reduction. commonorganicchemistry.com
NaBH₄/Ni(OAc)₂Wet CH₃CN, RTA convenient system for reducing nitro compounds to amines. orientjchem.org

The product of the nitro group reduction, 3-amino-2-methylcinnamic acid, is a valuable intermediate primed for intramolecular cyclization. The proximate arrangement of the newly formed amino group and the cinnamic acid side chain allows for the construction of fused heterocyclic ring systems, which are core structures in many pharmacologically active molecules.

Quinoline Synthesis: The structure of 3-amino-2-methylcinnamic acid is well-suited for intramolecular cyclization to form quinoline derivatives. In an acidic medium, the amino group can perform a nucleophilic attack on the activated α,β-unsaturated system of the cinnamic acid side chain. This cyclization, followed by dehydration and aromatization, would lead to the formation of 8-methylquinoline-4-carboxylic acid. This type of reaction follows the principles of established quinoline syntheses, such as the Conrad-Limpach or Doebner-von Miller reactions, which involve the cyclization of anilines with carbonyl compounds. iipseries.org

Reaction scheme showing the intramolecular cyclization of 3-amino-2-methylcinnamic acid to a quinoline derivative.

Figure 2: Proposed intramolecular cyclization pathway to an 8-methylquinoline derivative.

Indole (B1671886) Synthesis: In contrast, the direct synthesis of a simple indole ring system from 3-amino-2-methylcinnamic acid is not mechanistically feasible. Classic indole syntheses involving the cyclization of nitrocinnamic acids, such as the Baeyer-Emmerling indole synthesis, require an ortho-nitrocinnamic acid. In this precursor, the nitro group is adjacent to the point of attachment of the cinnamic acid side chain, allowing for the formation of the five-membered pyrrole ring fused to the benzene (B151609) ring after reduction. Since the amino group in 3-amino-2-methylcinnamic acid is at the meta-position relative to the side chain, it cannot directly cyclize to form the indole core.

An alternative and highly plausible cyclization pathway for 3-amino-2-methylcinnamic acid is the formation of a carbostyril, also known as a quinolin-2(1H)-one. This reaction involves an intramolecular amidation, where the nucleophilic amino group attacks the electrophilic carbonyl carbon of the carboxylic acid. This process forms a six-membered lactam ring. The reaction is typically promoted by heat or dehydrating agents, which facilitate the elimination of a water molecule to yield the stable, fused heterocyclic system of 8-methyl-1,2-dihydroquinolin-2-one.

Reaction scheme showing the formation of a carbostyril system from 3-amino-2-methylcinnamic acid.

Figure 3: Intramolecular amidation leading to an 8-methylcarbostyril derivative.

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is another key site for chemical transformations, allowing for the synthesis of esters, amides, and other acid derivatives.

The most common reaction of the carboxylic acid moiety in 2-Methyl-3-nitrocinnamic acid is esterification. The Fischer-Speier esterification is a direct and widely used method for this purpose. wikipedia.org This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). mdpi.combyjus.com

Mechanism: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.comnrochemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. byjus.com

Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate (an oxonium ion). wikipedia.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). byjus.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. wikipedia.org

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. byjus.com

The reaction is an equilibrium process. To drive it towards the product side, the alcohol is often used as the solvent (in large excess), or the water byproduct is removed as it forms, for example, by using a Dean-Stark apparatus. wikipedia.orgchemistrysteps.com

Scope: The Fischer esterification is compatible with a wide range of primary and secondary alcohols. Tertiary alcohols are generally not suitable as they are prone to elimination under the strong acidic conditions. wikipedia.org This allows for the synthesis of a diverse array of 2-Methyl-3-nitrocinnamate esters.

AlcoholProduct Name
MethanolMethyl 2-methyl-3-nitrocinnamate
EthanolEthyl 2-methyl-3-nitrocinnamate
Propan-1-olPropyl 2-methyl-3-nitrocinnamate
IsopropanolIsopropyl 2-methyl-3-nitrocinnamate
Benzyl alcoholBenzyl 2-methyl-3-nitrocinnamate

Amidation and Peptide Coupling Strategies

The carboxylic acid functional group in 2-methyl-3-nitrocinnamic acid is a key site for chemical modification, particularly for the formation of amide bonds. Amidation can be achieved through various synthetic strategies, often involving the activation of the carboxyl group to facilitate nucleophilic attack by an amine.

Standard peptide coupling protocols are highly applicable for this purpose. These methods involve the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate, such as an active ester or an O-acylisourea intermediate. thermofisher.com This intermediate is then readily attacked by the amino group of another molecule, forming a stable amide linkage. Common coupling reagents used in these strategies include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.com

The general process for amidation involves two main steps:

Activation: The carboxyl group of 2-methyl-3-nitrocinnamic acid reacts with the coupling reagent. Additives like N-hydroxybenzotriazole (HOBt) or Oxyma Pure can be included to increase efficiency and suppress side reactions like racemization. bachem.com

Acylation: The activated intermediate reacts with a primary or secondary amine, leading to the formation of the corresponding N-substituted 2-methyl-3-nitrocinnamide and a urea byproduct (in the case of carbodiimide reagents). bachem.comlibretexts.org

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. sciencemadness.org The choice of method depends on the specific amine being used and the desired reaction conditions. For instance, in situ neutralization protocols using bases like diisopropylethylamine (DIEA) can be employed to improve yields, especially in solid-phase peptide synthesis (SPPS). peptide.com

Table 1: Common Coupling Reagents for Amidation

Coupling Reagent Class Byproduct Key Features
DCC (N,N'-dicyclohexylcarbodiimide) Carbodiimide Dicyclohexylurea (DCU) Inexpensive, but DCU is poorly soluble. thermofisher.com
DIC (N,N'-diisopropylcarbodiimide) Carbodiimide Diisopropylurea (DIU) DIU is more soluble than DCU, simplifying purification. thermofisher.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Carbodiimide Water-soluble urea Ideal for aqueous-phase reactions; byproduct is easily removed. bachem.com
HATU Uronium Salt - Highly efficient, rapid coupling, suitable for sterically hindered amino acids. bachem.com

Anhydride Formation and Reactivity

2-Methyl-3-nitrocinnamic acid can be converted into its corresponding anhydride through dehydration. This is typically achieved by reacting two equivalents of the carboxylic acid with a strong dehydrating agent or by first converting the acid to an acid halide. For example, refluxing 2-methyl-3-nitrobenzoic acid, a structurally similar compound, with thionyl chloride has been shown to produce the corresponding anhydride. nih.gov A similar approach can be applied to 2-methyl-3-nitrocinnamic acid. The reaction involves the formation of an acyl chloride intermediate, which is then attacked by a second molecule of the carboxylic acid to form the symmetric anhydride.

Acid anhydrides are valuable synthetic intermediates because they are more reactive acylating agents than the parent carboxylic acids. The anhydride of 2-methyl-3-nitrocinnamic acid can undergo nucleophilic acyl substitution with a variety of nucleophiles. libretexts.org The carboxylate ion, being a stable species, serves as a good leaving group during these reactions.

Key reactions of the anhydride include:

Hydrolysis: Reaction with water regenerates two molecules of the parent carboxylic acid, 2-methyl-3-nitrocinnamic acid. libretexts.org

Alcoholysis: Treatment with an alcohol yields one molecule of the corresponding ester and one molecule of the carboxylic acid. youtube.com

Aminolysis: Reaction with ammonia, a primary amine, or a secondary amine produces the corresponding amide and a molecule of the carboxylic acid. Typically, two equivalents of the amine are required, as the second equivalent neutralizes the carboxylic acid byproduct. libretexts.org

Table 2: Reactivity of 2-Methyl-3-nitrocinnamic Anhydride

Reactant (Nucleophile) Product 1 Product 2 Reaction Type
Water (H₂O) 2-Methyl-3-nitrocinnamic acid 2-Methyl-3-nitrocinnamic acid Hydrolysis
Alcohol (R'OH) Alkyl 2-methyl-3-nitrocinnamate 2-Methyl-3-nitrocinnamic acid Alcoholysis

Olefinic Bond Transformations

Photochemical Reactions: Isomerization and Cycloaddition Studies

The carbon-carbon double bond in the acrylic acid side chain of 2-methyl-3-nitrocinnamic acid is susceptible to photochemical transformations upon irradiation with light, typically in the UV range. researchgate.net Cinnamic acid and its derivatives are well-known to undergo two primary types of photochemical reactions: E/Z (trans-cis) isomerization and [2+2] cycloaddition. bilkent.edu.tr

E/Z Isomerization: In solution, the primary photochemical process for cinnamic acids is often the reversible isomerization between the more stable E-isomer (trans) and the Z-isomer (cis). bilkent.edu.tr This transformation occurs through the absorption of a photon, leading to an excited state where rotation around the central C=C bond becomes possible.

[2+2] Cycloaddition: In the solid state or under specific conditions in solution (e.g., using a photosensitizer or a template), cinnamic acid derivatives can undergo intermolecular [2+2] cycloaddition reactions. bilkent.edu.trbilkent.edu.tr This reaction involves two alkene moieties reacting to form a four-membered cyclobutane ring. Depending on the relative orientation of the reacting molecules, different stereoisomers of dicarboxylic acids can be formed, which are broadly classified as truxillic acids (head-to-tail dimerization) and truxinic acids (head-to-head dimerization). bilkent.edu.tr The outcome of these solid-state reactions is often governed by the crystal packing of the molecules, as described by Schmidt's topochemical principles, which state that for a reaction to occur, the reactive double bonds must be parallel and within a certain distance (approximately 3.5–4.2 Å). bilkent.edu.tr Lewis acids have also been shown to catalyze the photodimerization of cinnamic esters in solution, often enhancing the reaction's efficiency. researchgate.net

Table 3: Potential Photochemical Reactions of 2-Methyl-3-nitrocinnamic Acid

Reaction Type Conditions Product Type
E/Z Isomerization Irradiation in solution (Z)-2-Methyl-3-nitrocinnamic acid

Addition Reactions Across the Carbon-Carbon Double Bond

The olefinic double bond of 2-methyl-3-nitrocinnamic acid is electron-rich and can undergo electrophilic addition reactions. ksu.edu.sa In these reactions, an electrophile attacks the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.org

The regioselectivity of these additions to the unsymmetrical double bond is influenced by the electronic effects of the substituents. The aromatic ring and the electron-withdrawing carboxylic acid group both affect the stability of the potential carbocation intermediate.

Common electrophilic addition reactions include:

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond. The reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation. msu.edu

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) results in a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate. ksu.edu.sa

Hydration: In the presence of a strong acid catalyst like sulfuric acid, water can add across the double bond to form a β-hydroxy acid (an alcohol). msu.edu

The primary step in these reactions is the attack of the electrophile (e.g., H⁺ from HBr, or the δ⁺ Br from Br₂) on the π electrons of the double bond. libretexts.org This breaks the π bond and forms a new sigma bond, resulting in a carbocation intermediate that is subsequently captured by the nucleophile (e.g., Br⁻ or H₂O). libretexts.org

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Remote Electrophilic Substitution and Ipso-Nitration Phenomena

Further substitution on the aromatic ring of 2-methyl-3-nitrocinnamic acid is governed by the directing effects of the existing substituents: the methyl group (-CH₃), the nitro group (-NO₂), and the cinnamoyl group (-CH=CHCOOH).

Directing Effects:

Methyl Group (-CH₃): An activating, ortho, para-directing group.

Nitro Group (-NO₂): A strongly deactivating, meta-directing group. aiinmr.com

Cinnamoyl Group (-CH=CHCOOH): A deactivating, meta-directing group. askfilo.com

Ipso-Nitration:

Ipso-nitration is a specific type of electrophilic substitution where an existing substituent on an aromatic ring is replaced by a nitro group (-NO₂). semanticscholar.org This reaction is distinct from conventional nitration where a hydrogen atom is replaced. Functional groups like carboxyl, alkyl, and halogen can be displaced during ipso-nitration. semanticscholar.org

The nitration of some cinnamic acid derivatives can lead to addition-elimination reactions on the side chain rather than substitution on the aromatic ring. rsc.org However, under certain conditions, ipso-nitration can occur on substituted aromatic rings. For instance, the nitration of some aromatic carboxylic acids using reagents like cerium(IV) ammonium nitrate (CAN) can result in decarboxylation followed by nitration. nih.gov Similarly, aryl boronic acids can undergo efficient ipso-nitration, replacing the boronic acid group with a nitro group. organic-chemistry.org While not specifically documented for 2-methyl-3-nitrocinnamic acid, the presence of the methyl group could potentially make it a target for ipso-nitration under specific radical-driven or acid-catalyzed conditions, leading to its replacement by a second nitro group. organic-chemistry.orgdtic.mil

Table 4: Compound Names Mentioned

Compound Name
2-Methyl-3-nitrocinnamic acid
N,N'-dicyclohexylcarbodiimide (DCC)
Dicyclohexylurea (DCU)
N,N'-diisopropylcarbodiimide (DIC)
Diisopropylurea (DIU)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
N-hydroxybenzotriazole (HOBt)
Diisopropylethylamine (DIEA)
Thionyl chloride
Oxalyl chloride
2-methyl-3-nitrobenzoic acid
Truxillic acids
Truxinic acids

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 3 Nitrocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 2-Methyl-3-nitrocinnamic acid is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons in close proximity to electron-withdrawing groups, such as the nitro (-NO₂) and carboxylic acid (-COOH) groups, will be deshielded and appear at a higher chemical shift (downfield).

The aromatic protons on the phenyl ring are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm. The specific splitting patterns of these aromatic protons will depend on their coupling with neighboring protons. The two vinylic protons of the α,β-unsaturated system are expected to show characteristic chemical shifts. Due to the trans configuration, a large coupling constant (J), typically around 16 Hz, is expected between these two protons. The proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, often above δ 12 ppm. The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Signal Assignments for 2-Methyl-3-nitrocinnamic Acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH) > 12.0 Broad Singlet -
Aromatic Protons 7.5 - 8.5 Multiplet -
Vinylic Protons 6.5 - 8.0 Doublet ~16

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are dependent on their electronic environment.

The carbon atom of the carbonyl group in the carboxylic acid is expected to be significantly deshielded and appear at the downfield end of the spectrum, typically in the range of δ 165-185 ppm. The carbon atoms of the aromatic ring will resonate in the δ 120-150 ppm region. The presence of the nitro group will influence the chemical shifts of the aromatic carbons to which it is attached. The two vinylic carbons are expected to have distinct chemical shifts in the alkene region of the spectrum. The carbon of the methyl group will be the most shielded and will therefore appear at the most upfield position, typically between δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Signal Assignments for 2-Methyl-3-nitrocinnamic Acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (-COOH) 165 - 185
Aromatic Carbons 120 - 150
Vinylic Carbons 115 - 145

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of 2-Methyl-3-nitrocinnamic acid is expected to display several characteristic absorption bands.

A broad absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid will result in a strong, sharp absorption band around 1700-1725 cm⁻¹. The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically appearing around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic ring are expected in the 1600-1650 cm⁻¹ region. docbrown.info

Table 3: Predicted IR Absorption Bands for 2-Methyl-3-nitrocinnamic Acid

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad
C=O Stretch (Carboxylic Acid) 1700 - 1725 Strong
Asymmetric NO₂ Stretch 1510 - 1560 Strong
Symmetric NO₂ Stretch 1345 - 1385 Strong

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy is a light scattering technique. The Raman spectrum of 2-Methyl-3-nitrocinnamic acid would be expected to show strong bands for the symmetric vibrations and non-polar bonds.

Notably, the symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, should give a strong signal in the Raman spectrum. The C=C stretching of the aromatic ring and the alkene are also expected to be prominent. The C-H stretching vibrations of the methyl group and the aromatic ring will be observed in the 2800-3100 cm⁻¹ region. spectroscopyonline.com

Table 4: Predicted Raman Shifts for 2-Methyl-3-nitrocinnamic Acid

Vibrational Mode Predicted Raman Shift (cm⁻¹)
C-H Stretch (Aromatic & Alkene) 3000 - 3100
C-H Stretch (Methyl) 2850 - 3000
C=C Stretch (Aromatic & Alkene) 1600 - 1650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The molecular formula of 2-Methyl-3-nitrocinnamic acid is C₁₀H₉NO₄, which corresponds to a molecular weight of approximately 207.18 g/mol .

In the mass spectrum, a peak corresponding to the molecular ion (M⁺) would be expected at m/z 207. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The presence of the nitro group can also lead to characteristic fragmentation patterns, such as the loss of NO₂ (M-46). The cleavage of the bond between the alpha and beta carbons of the cinnamic acid backbone is also a plausible fragmentation pathway.

Table 5: Predicted Key Mass Spectrometry Fragments for 2-Methyl-3-nitrocinnamic Acid

Fragment Ion Predicted m/z
[M]⁺ 207
[M - OH]⁺ 190
[M - COOH]⁺ 162

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Emission Studies

The electronic spectroscopic properties of 2-Methyl-3-nitrocinnamic acid are of significant interest for understanding its molecular structure and potential applications in photochemistry and materials science. Due to a lack of direct experimental data for this specific compound in the reviewed literature, the following analysis is based on established principles of electronic spectroscopy and data from closely related substituted cinnamic acids. The discussion will focus on the expected effects of the ortho-methyl and meta-nitro substituents on the π → π* electronic transitions of the cinnamic acid chromophore.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of cinnamic acid and its derivatives is primarily characterized by a strong absorption band in the ultraviolet region, arising from π → π* transitions within the conjugated system of the phenyl ring and the acrylic acid side chain. The position and intensity of this absorption maximum (λmax) are sensitive to the nature and position of substituents on the aromatic ring.

The introduction of a nitro group (-NO2), a strong electron-withdrawing group, into the cinnamic acid structure is known to cause a bathochromic (red) shift of the λmax. This is due to the extension of the conjugated system and the stabilization of the excited state. For instance, nitrocinnamic acids generally absorb at longer wavelengths compared to unsubstituted cinnamic acid.

The methyl group (-CH3), being a weak electron-donating group, typically induces a slight bathochromic or hypsochromic (blue) shift, depending on its position. An ortho-methyl group, as in 2-Methyl-3-nitrocinnamic acid, can also introduce steric hindrance, which may affect the planarity of the molecule and consequently influence the electronic transitions.

In 2-Methyl-3-nitrocinnamic acid, the presence of the meta-nitro group is expected to be the dominant factor influencing the UV-Vis absorption spectrum, leading to a significant red shift compared to cinnamic acid. The ortho-methyl group's electronic contribution is likely to be less pronounced, but its steric effect could potentially cause a slight blue shift by disrupting the coplanarity of the phenyl ring and the acrylic acid moiety.

To illustrate the expected absorption characteristics, the following table presents typical UV-Vis absorption data for related substituted cinnamic acids.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Cinnamic acidMethanol~272~21,000
2-Nitrocinnamic acidEthanol (B145695)~265~10,000
3-Nitrocinnamic acidEthanol~268~15,000
4-Nitrocinnamic acidEthanol~308~13,000

Note: The data in this table is compiled from various sources for illustrative purposes and may not represent the exact values for 2-Methyl-3-nitrocinnamic acid.

Based on these trends, it can be postulated that the λmax for 2-Methyl-3-nitrocinnamic acid would likely fall in the range of 260-280 nm.

Fluorescence Emission Studies

The fluorescence properties of cinnamic acid derivatives are also highly dependent on the substitution pattern on the aromatic ring. Unsubstituted cinnamic acid is weakly fluorescent. The introduction of substituents can either enhance or quench the fluorescence.

Nitro groups are well-known fluorescence quenchers. Therefore, the presence of the 3-nitro group in 2-Methyl-3-nitrocinnamic acid is expected to significantly quench its fluorescence emission. This quenching effect is often attributed to the promotion of non-radiative decay processes, such as intersystem crossing from the singlet excited state to the triplet state. Studies on nitrocinnamic acids have generally shown weak or no fluorescence. nih.gov

Conversely, electron-donating groups like the methyl group can sometimes enhance fluorescence. However, in the case of 2-Methyl-3-nitrocinnamic acid, the strong quenching effect of the nitro group is anticipated to dominate. Research has indicated that ortho- and meta-substituted cinnamic acid derivatives are more likely to be fluorescent compared to their para-substituted counterparts, which often exhibit non-radiative decay. nih.govresearchgate.net While the 3-nitro group is in a meta position, its inherent quenching ability will likely suppress any significant emission.

The following table provides a qualitative overview of the expected fluorescence properties of 2-Methyl-3-nitrocinnamic acid in comparison to related compounds.

CompoundExpected Fluorescence Intensity
Cinnamic acidWeak
2-Nitrocinnamic acidVery Weak / Quenched
3-Nitrocinnamic acidVery Weak / Quenched
4-Nitrocinnamic acidVery Weak / Quenched
2-Methyl-3-nitrocinnamic acidVery Weak / Quenched (Predicted)

Note: This table is based on the general effects of nitro-group substitution on the fluorescence of aromatic compounds.

Computational and Theoretical Investigations of 2 Methyl 3 Nitrocinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. cuny.edu DFT calculations can determine various properties of 2-Methyl-3-nitrocinnamic acid, such as its optimized molecular geometry, distribution of electron density, and the energies of its molecular orbitals.

The electronic structure is key to understanding the molecule's reactivity. Properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For instance, a smaller energy gap suggests that the molecule is more reactive. nih.gov

While specific DFT studies on 2-Methyl-3-nitrocinnamic acid are not prevalent in the reviewed literature, the methodology is routinely applied to similar compounds. For example, DFT calculations on other cinnamic acid derivatives are used to predict their antioxidant and antiradical reactivity. nih.gov Such calculations for 2-Methyl-3-nitrocinnamic acid would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) to model its ground state electronic properties accurately. cuny.eduajrconline.org These calculations would provide optimized bond lengths, bond angles, and dihedral angles, as well as thermodynamic parameters like enthalpy and Gibbs free energy.

Table 1: Examples of Functionals and Basis Sets in DFT Calculations

Functional Basis Set Typical Application
B3LYP 6-311+G(2d,2p) Geometry optimization and vibrational frequencies of organic acids. ajrconline.org

This table provides examples of computational methods used for molecules similar to 2-Methyl-3-nitrocinnamic acid.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. monash.edu These methods are particularly valuable for predicting spectroscopic properties that arise from electronic transitions.

For a molecule like 2-Methyl-3-nitrocinnamic acid, these advanced methods can be used to calculate excited state energies, which are crucial for interpreting UV-Visible absorption spectra. Techniques like Time-Dependent DFT (TD-DFT) or more sophisticated ab initio methods can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for the observed electronic transitions (e.g., π → π* and n → π* transitions).

While specific high-level ab initio studies on 2-Methyl-3-nitrocinnamic acid were not identified, research on related compounds demonstrates the utility of these approaches. For example, studies on other cinnamic acid derivatives use these methods to investigate photoisomerization dynamics and the character of excited electronic states. researchgate.net Such calculations could elucidate how the methyl and nitro substituents influence the photophysical properties of the cinnamic acid backbone.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Understanding a chemical reaction requires characterizing its transition state—the highest energy point along the reaction pathway that connects reactants and products. wikipedia.orgdntb.gov.ua Transition state theory (TST) provides the theoretical framework for this analysis. wikipedia.org Computationally, transition states are located on the potential energy surface as first-order saddle points.

For reactions involving 2-Methyl-3-nitrocinnamic acid, such as its synthesis or subsequent transformations, computational methods can be used to model the reaction mechanism. This involves identifying the structures of reactants, products, and any intermediates, and then searching for the transition state structures that connect them. Once a transition state is located, its structure provides insight into the bond-making and bond-breaking processes. Furthermore, the energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. montclair.edu Although specific computational studies on the reaction mechanisms of 2-Methyl-3-nitrocinnamic acid are not available, the general approach is well-established for a vast range of organic reactions. montclair.edu

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca It quantitatively relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the constant for the unsubstituted parent compound. The substituent constant (σ) depends only on the specific substituent and its position (meta or para), while the reaction constant (ρ) depends on the type of reaction. wikipedia.org

For 2-Methyl-3-nitrocinnamic acid, the substituents are a methyl group (CH₃) at the 2-position and a nitro group (NO₂) at the 3-position (meta relative to the propenoic acid side chain).

Nitro Group (meta): The nitro group is strongly electron-withdrawing, which is reflected in its positive Hammett σ value. wikipedia.org In the meta position, its effect is primarily inductive.

Methyl Group (ortho): The methyl group is electron-donating. However, the standard Hammett equation does not typically apply to ortho substituents due to the potential for steric effects, which can complicate the electronic influence. libretexts.org

A Hammett study involving a series of substituted cinnamic acids could be used to probe the mechanism of a reaction. The sign and magnitude of the reaction constant ρ would reveal information about charge development in the transition state. viu.ca For example, a reaction with a positive ρ value is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. wikipedia.org While specific Hammett studies for 2-Methyl-3-nitrocinnamic acid were not found, studies on other substituted cinnamic acids show that substrates with electron-withdrawing groups can be unreactive in certain reactions, such as the Hunsdiecker reaction. researchgate.net

Table 2: Example Hammett Substituent Constants (σ)

Substituent σ_meta σ_para Electronic Effect
-NO₂ +0.71 +0.78 Strongly Electron-Withdrawing

Source: Data derived from established Hammett constant tables. This table illustrates the electronic effect of substituents relevant to 2-Methyl-3-nitrocinnamic acid.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational flexibility, and interactions with its environment (e.g., solvent). nih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com For 2-Methyl-3-nitrocinnamic acid, MD simulations could be used to explore its conformational landscape. The molecule has several rotatable bonds, and simulations can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, simulations could model how 2-Methyl-3-nitrocinnamic acid interacts with solvent molecules, crystal surfaces, or the active site of a biological macromolecule. mui.ac.irkoreascience.kr Such studies can provide detailed information on hydrogen bonding, hydrophobic interactions, and other non-covalent forces that govern the molecule's behavior in condensed phases. Although no specific MD simulation studies focused solely on 2-Methyl-3-nitrocinnamic acid were found in the literature, the methodology has been applied to various other cinnamic acid derivatives to assess the stability of ligand-protein complexes and to understand their dynamic behavior. mui.ac.irkoreascience.kr

Structure-Property Relationship Studies through Cheminformatics Approaches

Cheminformatics provides a powerful lens for understanding the relationship between the molecular structure of 2-Methyl-3-nitrocinnamic acid and its physicochemical and potential biological properties. By employing computational models and quantitative structure-activity relationship (QSAR) studies, it is possible to predict and rationalize the impact of its specific chemical features—the cinnamic acid backbone, the methyl group at the second position, and the nitro group at the third position of the phenyl ring. While specific experimental QSAR studies on 2-Methyl-3-nitrocinnamic acid are not extensively documented in publicly available literature, general principles derived from studies on substituted cinnamic acids can be applied to understand its behavior.

The fundamental approach of these studies involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters. For instance, a multiple linear regression (MLR) analysis on a series of cinnamic acid analogues has shown that electronic properties are often governing factors in their activity. benthamdirect.comalquds.edu

Calculated Molecular Descriptors and Physicochemical Properties

Computational tools allow for the prediction of key physicochemical properties that influence the compound's behavior, such as its solubility, lipophilicity, and electronic nature. These descriptors are crucial for understanding its potential interactions within a biological system.

Below is an interactive table of predicted physicochemical properties for 2-Methyl-3-nitrocinnamic acid and related cinnamic acid derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Octanol/Water Partition Coefficient)Water Solubility (mol/L)
Cinnamic acidC₉H₈O₂148.161.990.003
3-Nitrocinnamic acidC₉H₇NO₄193.161.870.002
2-Methyl-3-nitrocinnamic acidC₁₀H₉NO₄207.18~2.3 (Estimated)Lower than 3-Nitrocinnamic acid

Note: The values for 2-Methyl-3-nitrocinnamic acid are estimated based on the contributions of the methyl and nitro functional groups to the parent cinnamic acid structure. The LogP value is a measure of lipophilicity, and the water solubility is an important determinant of its bioavailability.

The introduction of the methyl group at the 2-position is expected to increase the lipophilicity (higher LogP) of the molecule compared to 3-nitrocinnamic acid. This is due to the nonpolar nature of the methyl group. Conversely, the nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid group.

Key Structural Features and Their Predicted Influence

The specific arrangement of the functional groups in 2-Methyl-3-nitrocinnamic acid dictates its three-dimensional shape and electronic distribution, which are key to its properties.

Cinnamic Acid Scaffold: The core structure, with its phenyl ring, acrylic acid side chain, and the trans configuration of the double bond, provides a rigid framework. nih.gov This scaffold is a common feature in many biologically active natural products. nih.gov

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group at the meta position (position 3) significantly lowers the electron density of the aromatic ring. This can impact the pKa of the carboxylic acid, making it a stronger acid compared to unsubstituted cinnamic acid. In QSAR models of related compounds, electronic descriptors such as the energy of the lowest unoccupied molecular orbital (LUMO) have been found to be significant. asianpubs.org

Methyl Group (-CH₃): The methyl group at the ortho position (position 2) introduces steric hindrance. This can affect the planarity of the molecule by potentially causing a twist between the phenyl ring and the acrylic acid side chain. Steric descriptors, such as van der Waals volume or surface area, are often used in QSAR studies to model such effects. asianpubs.org This steric bulk can also influence how the molecule docks into the active site of a potential biological target. benthamdirect.comalquds.edu

Quantitative Structure-Activity Relationship (QSAR) Insights from Analogues

QSAR studies on broader classes of cinnamic acid derivatives have provided valuable insights that can be extrapolated to 2-Methyl-3-nitrocinnamic acid. These studies often correlate biological activity with a combination of descriptors. For example, in the context of antimicrobial activity, both electronic and hydrophobic parameters have been shown to be important. researchgate.net Similarly, for activities like anticancer effects, the electronic properties of the substituents on the phenyl ring play a crucial role. nih.gov

A hypothetical QSAR model for a series of compounds including 2-Methyl-3-nitrocinnamic acid might take the following form:

Biological Activity = c₀ + c₁(Electronic Descriptor) + c₂(Steric Descriptor) + c₃*(Hydrophobicity Descriptor)

Where the descriptors could be:

Electronic: Hammett constants (σ), dipole moment, or quantum chemical parameters like HOMO/LUMO energies.

Steric: Molar refractivity (MR), Taft steric parameter (Es), or Verloop steric parameters.

Hydrophobicity: LogP or calculated lipophilicity (cLogP).

The following table summarizes the expected impact of the substituents in 2-Methyl-3-nitrocinnamic acid on these key descriptors, based on general chemical principles.

SubstituentPositionExpected Impact on Electronic PropertiesExpected Impact on Steric PropertiesExpected Impact on Hydrophobicity
Nitro (-NO₂)3Strong electron-withdrawingModerate increase in volumeIncreases polarity, may decrease LogP
Methyl (-CH₃)2Weak electron-donatingSignificant increase in steric bulkIncreases lipophilicity, increases LogP

Crystallographic Analysis and Solid State Chemistry of 2 Methyl 3 Nitrocinnamic Acid

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on unit cell dimensions, space group symmetry, molecular conformation, and intermolecular interactions.

Unit Cell Parameters and Space Group Determination

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (lengths of the sides a, b, c and the angles between them α, β, γ) and the symmetry operations that relate the molecules within it (the space group) are primary outcomes of a diffraction experiment.

For comparison, the crystallographic data for the closely related 3-nitrocinnamic acid has been reported. researchgate.netnih.gov It crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netnih.gov This space group is centrosymmetric, which is common for cinnamic acid derivatives as they often pack as hydrogen-bonded dimers around a center of inversion. It is highly probable that 2-methyl-3-nitrocinnamic acid would also crystallize in a common centrosymmetric space group, such as P2₁/c or P-1, accommodating the typical dimeric association of carboxylic acids.

Table 1: Crystallographic Data for 3-Nitrocinnamic Acid researchgate.netnih.gov

ParameterValue
Chemical FormulaC₉H₇NO₄
Molecular Weight193.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.7756 (2)
b (Å)9.4584 (13)
c (Å)24.295 (4)
β (°)90.875 (8)
Volume (ų)867.52 (18)
Z4

Molecular Conformation and Stereochemistry in the Crystalline State

The conformation of a molecule in the solid state can differ from its preferred conformation in solution due to packing forces. wits.ac.za For cinnamic acids, key conformational features include the planarity of the molecule and the stereochemistry about the C=C double bond. The trans (E) configuration of the acrylic acid side chain is typically observed in the crystalline state of related compounds. researchgate.net

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is the dominant intermolecular interaction governing the solid-state assembly of cinnamic acids. The carboxylic acid functional group is an excellent hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons. The most common motif is the centrosymmetric R²₂(8) cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This dimerization is a consistent feature across a vast array of cinnamic acid derivatives. researchgate.net

Beyond this primary interaction, weaker C-H···O hydrogen bonds involving the nitro group or the carbonyl oxygen can further stabilize the crystal packing, linking the primary dimers into extended one-, two-, or three-dimensional networks. The specific nature of these weaker interactions would be influenced by the precise positioning of the methyl and nitro groups on the phenyl ring.

Analysis of Planarity and Torsion Angles within the Molecular Framework

Torsion angles are used to precisely describe the conformation of a molecule. Key torsion angles in 2-methyl-3-nitrocinnamic acid would include those defining the orientation of the carboxylic acid group, the twist of the acrylic acid side chain relative to the phenyl ring, and the orientation of the nitro group.

In the crystal structure of 3-nitrocinnamic acid, the nitro group is slightly twisted out of the plane of the benzene (B151609) ring. researchgate.net A more significant deviation from planarity is expected for 2-methyl-3-nitrocinnamic acid due to increased steric crowding. The torsion angle describing the rotation around the bond connecting the phenyl ring and the alkene (C-C-C=C) would quantify the degree of non-coplanarity between these two planar groups. iucr.org This deviation from planarity is a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsions between substituents.

Polymorphism and Crystal Engineering Strategies

Polymorphism is the ability of a compound to exist in more than one crystalline form. wits.ac.za Different polymorphs of the same compound can exhibit distinct physical properties. Cinnamic acids and their derivatives are well-known for exhibiting polymorphism, which is often linked to different hydrogen-bonding patterns or molecular conformations. wits.ac.zaresearchgate.net For example, o-ethoxy-trans-cinnamic acid exists in at least three polymorphic forms, each displaying different photochemical reactivity. researchgate.net

Given this precedent, it is plausible that 2-methyl-3-nitrocinnamic acid could also exhibit polymorphism. Different crystallization conditions, such as the choice of solvent or the rate of cooling, could potentially lead to the isolation of different crystalline forms. Crystal engineering strategies, which involve the rational design of crystal structures, could be employed to target specific polymorphs with desired properties. This often involves the use of additives or templates to favor the nucleation and growth of a particular form.

Co-crystallization and Co-former Interactions

Co-crystallization is a powerful crystal engineering tool used to modify the physicochemical properties of a solid without altering its chemical identity. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds.

Cinnamic acids are excellent candidates for co-crystallization due to their strong hydrogen-bonding capabilities. They can be co-crystallized with a variety of co-formers, such as other carboxylic acids, amides (like isoniazid), or pyridines. researchgate.net These co-formers can interact with the carboxylic acid group of 2-methyl-3-nitrocinnamic acid to form new, predictable hydrogen-bonded synthons, disrupting the typical acid-acid dimer and creating novel supramolecular architectures. For instance, co-crystallization with a pyridine-containing molecule would likely lead to the formation of a robust O-H···N heterosynthon. By carefully selecting co-formers, it is possible to systematically modify the crystal packing and, by extension, the material's properties.

Applications and Advanced Materials Chemistry Incorporating 2 Methyl 3 Nitrocinnamic Acid Scaffolds

Role as a Synthetic Intermediate in Complex Molecule Construction

2-Methyl-3-nitrocinnamic acid serves as a foundational building block in the synthesis of intricate molecular architectures, particularly heterocyclic compounds. The presence of the nitro group is crucial, as its reduction to an amino group unlocks pathways for a variety of cyclization reactions.

The transformation of 2-Methyl-3-nitrocinnamic acid into valuable heterocyclic scaffolds like indoles and quinazolines is a key application of its role as a synthetic intermediate. The reduction of the nitro group is a critical initial step in these synthetic routes.

Indole (B1671886) Synthesis: The synthesis of indole derivatives often proceeds through the reductive cyclization of ortho-substituted nitro compounds. For 2-Methyl-3-nitrocinnamic acid, the reduction of the 3-nitro group to an amine (2-methyl-3-aminocinnamic acid) creates a nucleophilic center that can participate in intramolecular cyclization. This process is a fundamental strategy for creating the indole core, which is a prevalent structure in many pharmaceutically active compounds. openmedicinalchemistryjournal.com

Quinazoline (B50416) Synthesis: This compound is also a precursor for synthesizing quinazolines, another class of bioactive heterocycles. The general strategy involves the reduction of the nitro group to form an aniline (B41778) derivative. This intermediate can then undergo condensation and cyclization with a suitable one-carbon source, such as an orthoformate or an aldehyde, to construct the quinazoline ring system. nih.govopenmedicinalchemistryjournal.com Quinazoline and its derivatives are significant in medicinal chemistry due to their wide range of biological activities. researchgate.net

Table 1: Heterocyclic Scaffolds from 2-Methyl-3-nitrocinnamic Acid This table is interactive. Click on the headers to sort.

Target Heterocycle Key Synthetic Step Intermediate Compound
Indole Reductive Cyclization 2-Methyl-3-aminocinnamic acid
Quinazoline Reductive Cyclization & Condensation 2-Methyl-3-aminocinnamic acid

Beyond indoles and quinazolines, 2-Methyl-3-nitrocinnamic acid is a versatile building block for a broader range of functionalized heterocycles. sigmaaldrich.comopenaccessjournals.com The strategic manipulation of its three primary functional groups—the carboxylic acid, the nitro group (or its reduced amino form), and the α,β-unsaturated system—allows for the construction of diverse ring systems. These heterocyclic structures are often identified as "privileged structures" in medicinal chemistry because they appear in numerous pharmacologically active compounds. sigmaaldrich.com The ability to synthesize these varied scaffolds makes 2-Methyl-3-nitrocinnamic acid a valuable starting material in discovery chemistry.

Derivatization for Specialized Applications

The functional groups of 2-Methyl-3-nitrocinnamic acid can be readily modified to produce derivatives with tailored properties for specialized applications, particularly in material science.

The carboxylic acid moiety of 2-Methyl-3-nitrocinnamic acid is a prime site for derivatization into esters and amides. These reactions are typically straightforward and allow for the introduction of a wide array of new functional groups, which can be used to tune the molecule's properties or incorporate it into larger systems.

Ester Synthesis: Esters are commonly synthesized via Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions. This process can be used to create a diverse library of ester derivatives.

Amide Synthesis: Amidation can be achieved by activating the carboxyl group with standard peptide coupling reagents (like EDC or DCC) followed by a reaction with a primary or secondary amine.

These derivatization reactions are significant in material science. For instance, by synthesizing an ester or amide with a polymerizable group (like an acrylate (B77674) or vinyl group), the 2-methyl-3-nitrocinnamic acid unit can be covalently incorporated into a polymer backbone. Alternatively, functionalizing it with long alkyl chains can modify its solubility and processing characteristics for use in organic electronics or functional coatings.

Table 2: Derivatization Reactions and Potential Applications This table is interactive. Click on the headers to sort.

Derivative Synthetic Method Reagents Potential Material Science Application
Ester Fischer Esterification Alcohol, Acid Catalyst Monomer for polymerization, Component in functional coatings
Amide Amide Coupling Amine, Coupling Agent (e.g., EDC) Building block for functional polymers, Organic electronics

The nitro group in the ortho position relative to the styrenic double bond imparts significant photochemical reactivity to the molecule. This property is highly valuable in polymer design for creating photosensitive materials.

Upon exposure to UV radiation, the ortho-nitro group can undergo intramolecular photocyclization reactions. This light-induced reactivity allows the molecule to function as a photoreactive crosslinker or a photolabile protecting group. When incorporated into a polymer chain, these moieties can induce changes in the polymer's structure and properties upon irradiation. This is the fundamental principle behind photoresists used in microelectronics manufacturing and photocurable resins. thermofisher.com The cinnamic acid structure itself can also participate in photodimerization, further enhancing its utility as a photo-crosslinking agent in polymer modification.

Coordination Chemistry with Metal Ions for Advanced Materials

The field of coordination chemistry offers a pathway to construct advanced materials by utilizing 2-Methyl-3-nitrocinnamic acid as a ligand that binds to metal ions. The carboxylate group is an excellent coordination site for a wide range of metal ions.

Emerging Research Frontiers and Future Directions for 2 Methyl 3 Nitrocinnamic Acid Research

Development of Novel Catalytic Transformations

The structural features of 2-Methyl-3-nitrocinnamic acid make it a prime candidate for a variety of catalytic transformations. While research on this specific molecule is nascent, extensive studies on related substituted cinnamic acids provide a roadmap for future investigations. The development of novel catalytic systems is crucial for synthesizing new derivatives with enhanced properties and for creating more efficient and sustainable chemical processes.

Recent advances in catalysis have demonstrated a wide array of reactions applicable to the cinnamic acid scaffold. bas.bg Transition metals such as palladium, ruthenium, copper, and nickel, as well as organocatalysts like N-heterocyclic carbenes (NHCs) and boranes, have been successfully employed to functionalize the carboxylic acid group, the alkene bond, and the aromatic ring. nih.govbeilstein-journals.org For instance, palladium-catalyzed Heck coupling reactions could be used to introduce new aryl or vinyl groups at the β-position of the acrylic acid chain. bas.bg The reduction of the nitro group is another key transformation. The use of tin(II) chloride (SnCl₂) has been shown to reduce 2-nitrocinnamic acid, leading to the formation of indole (B1671886) derivatives through intramolecular cyclization, a process that could be further explored with various catalytic systems to control product selectivity. nih.govresearchgate.net

Future research will likely focus on developing chemo- and regioselective catalysts that can target one functional group without affecting the others. For example, a significant challenge is the selective reduction of the nitro group in the presence of the reactive carbon-carbon double bond, or the selective hydrogenation of the alkene without altering the nitro group. Metal-free catalytic systems, which offer environmental and economic benefits, are also a promising area. thieme-connect.com The use of microwave-assisted synthesis in conjunction with base catalysis has been shown to accelerate decarboxylation and amidation reactions in other substituted cinnamic acids, a technique that could prove highly efficient for 2-Methyl-3-nitrocinnamic acid. rsc.org

Table 1: Potential Catalytic Transformations for 2-Methyl-3-nitrocinnamic Acid
Reaction TypePotential Catalyst ClassTarget Functional GroupPotential ProductReference
Amidation/EsterificationTransition Metals (Pd, Cu), Boranes, Carbodiimides (EDC)Carboxylic AcidAmides, Esters nih.govbeilstein-journals.org
Nitro Group ReductionMetal Catalysts (SnCl₂, Pd/C)Nitro Group3-Amino-2-methylcinnamic acid, Indole derivatives nih.govresearchgate.net
Heck CouplingPalladium-NHC complexesAlkeneStilbene derivatives bas.bg
Decarboxylative Cross-CouplingSilver (Ag)Carboxylic AcidSubstituted Styrenes, Amides nih.gov
OxidationN-Heterocyclic Carbenes (NHCs) with an oxidantAldehyde (if synthesized from)Carboxylic Acid thieme-connect.com
Hunsdiecker ReactionTrihaloisocyanuric acidsCarboxylic Acid/Alkene(E)-2-halo-1-nitro-3-methylstyrene scielo.br

Integration into Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for designing functional materials. The distinct structural elements of 2-Methyl-3-nitrocinnamic acid—the carboxylic acid head, the aromatic ring, and the nitro and methyl substituents—make it an excellent building block for creating complex, self-assembled architectures.

The carboxylic acid group is a classic motif for forming strong, directional hydrogen bonds, often leading to the creation of dimers. u-szeged.hu These dimers can act as fundamental units that further assemble into larger structures like tapes or sheets. The nitro group can participate in weaker hydrogen bonds and dipole-dipole interactions, while the phenyl ring is capable of π–π stacking. These multiple non-covalent interactions can guide the self-assembly process with high specificity. Research on isomeric nitrocinnamic amides has shown that the position of the nitro group significantly influences the resulting helical nanostructures, suggesting that the specific 3-nitro substitution in 2-Methyl-3-nitrocinnamic acid will impart unique assembly behaviors. beilstein-journals.org Furthermore, studies on trans-3-nitrocinnamic acid have demonstrated spontaneous symmetry breaking during self-assembly, leading to helical structures from an achiral molecule. researchgate.net

Future work could explore the co-assembly of 2-Methyl-3-nitrocinnamic acid with other molecules to form multi-component materials. For example, its integration into metal-organic frameworks (MOFs) or coordination polymers by binding the carboxylate group to metal ions is a promising avenue. acs.orgnih.gov The functionalization of polymers, such as chitosan, with cinnamic acid derivatives has been shown to produce bio-based surfactants with exceptional emulsification properties, a strategy that could be adapted for 2-Methyl-3-nitrocinnamic acid to create new amphiphiles for applications in materials science and drug delivery. figshare.comconsensus.appacs.org

Table 2: Supramolecular Motifs and Potential Architectures
Interacting MoietyType of Non-Covalent InteractionResulting Supramolecular StructureReference Example
Carboxylic AcidHydrogen BondingDimers, Chains, Tapes u-szeged.hu
Aromatic Ringπ–π StackingStacked columns beilstein-journals.org
Nitro Group & Aromatic C-HDipole-Dipole, Weak H-BondingHelices, Controlled Packing researchgate.net
Carboxylate & Metal IonCoordination BondingMetal-Organic Frameworks (MOFs), Coordination Polymers acs.orgnih.gov
Entire MoleculeSelf-Assembly in SolutionGels, Nanofibers, Helical Nanostructures beilstein-journals.orgresearchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding and optimizing the novel catalytic transformations proposed for 2-Methyl-3-nitrocinnamic acid requires detailed knowledge of reaction mechanisms, kinetics, and intermediates. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are indispensable tools for acquiring this information. aspbs.com These methods move beyond traditional offline analysis, providing a dynamic picture of the chemical processes as they occur. acs.org

In-situ spectroscopy allows researchers to observe a reaction within the reactor without disturbing the system. youtube.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful. By using fiber-optic probes, spectra can be collected directly from the reaction mixture, enabling the tracking of reactant consumption and product formation by monitoring characteristic vibrational bands. jasco-global.comthermofisher.com For example, the disappearance of the C=C stretch of the cinnamic acid and the appearance of new bands corresponding to the product could be monitored during a hydrogenation reaction. Raman spectroscopy is especially useful for monitoring reactions in aqueous media and for studying catalytic surfaces. rsc.org

A compelling example of real-time monitoring is the use of time-resolved X-ray Raman spectroscopy to follow the solid-state photodimerization of trans-cinnamic acid, which allowed for the mapping of the chemical composition inside the crystal as the reaction progressed. esrf.fr Nuclear Magnetic Resonance (NMR) spectroscopy, with accessories for flow chemistry or rapid injection, can also provide real-time insights into reaction kinetics and help identify transient intermediates. bruker.com UV-Vis spectroscopy is another valuable tool for monitoring changes in conjugation and the concentration of aromatic species during a reaction. nih.govmdpi.com The application of these advanced spectroscopic probes will be critical for elucidating the complex reaction pathways of 2-Methyl-3-nitrocinnamic acid, leading to the rational design of more efficient and selective catalysts. ethz.ch

Table 3: Spectroscopic Probes for Real-Time Monitoring
TechniqueInformation ObtainedAdvantages for In-Situ MonitoringReference
FTIR SpectroscopyChanges in functional groups (C=O, C=C, NO₂)High sensitivity, widely available, fiber-optic probes youtube.comjasco-global.com
Raman SpectroscopyVibrational modes, catalyst surface speciesExcellent for aqueous systems, non-invasive, high chemical specificity rsc.org
NMR SpectroscopyStructural information, reaction kinetics, intermediate identificationUnambiguous structure elucidation, quantitative bruker.com
UV-Vis SpectroscopyChanges in electronic conjugation, concentration of chromophoresCost-effective, simple, good for conjugated systems nih.govmdpi.com
Mass Spectrometry (MS)Molecular weight of reactants, products, and intermediatesHigh sensitivity and selectivity for target analytes acs.org
X-ray SpectroscopyChanges in electronic structure, elemental compositionProvides detailed information on bonding and reaction progression esrf.fr

Theoretical Prediction of Undiscovered Reactivity and Transformability

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, complementing and guiding experimental research. For 2-Methyl-3-nitrocinnamic acid, theoretical methods, particularly Density Functional Theory (DFT), can be used to explore its potential reactivity and guide the discovery of new transformations before a single experiment is performed. scielo.br

DFT calculations can accurately predict the ground-state geometry, electronic structure, and vibrational frequencies of the molecule. scielo.org.mx This information is foundational for understanding its intrinsic properties. For example, by calculating the electron density distribution and molecular orbital energies (such as the HOMO and LUMO), researchers can identify the most likely sites for nucleophilic or electrophilic attack. This allows for the prediction of how the methyl and nitro groups electronically influence the reactivity of the alkene and carboxylic acid moieties. researchgate.net

Beyond static properties, computational chemistry excels at mapping out entire reaction pathways. nih.gov Scientists can model the transition states of potential reactions, calculate their activation energies, and thus predict the feasibility and kinetics of a proposed transformation. This approach can be used to screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory. For instance, theoretical studies on related cinnamic acids have been used to elucidate reaction mechanisms for decarboxylation and Hunsdiecker reactions. rsc.orgscielo.br By applying these methods to 2-Methyl-3-nitrocinnamic acid, researchers can explore undiscovered cycloaddition, isomerization, or rearrangement reactions, opening up new avenues for synthetic chemistry. Combining theoretical predictions with experimental validation represents a modern, efficient approach to chemical discovery. researchgate.net

Table 4: Applications of Theoretical Methods in Predicting Reactivity
Theoretical MethodPredicted Property/ParameterInsight ProvidedReference
Density Functional Theory (DFT)Optimized Molecular GeometryProvides the most stable 3D structure and conformational preferences. scielo.org.mx
DFT/Time-Dependent DFTHOMO/LUMO Energies, Electron DensityIdentifies reactive sites for electrophilic/nucleophilic attack. researchgate.net
DFT with Solvation ModelReaction Energy ProfilesPredicts thermodynamic favorability of reactions in different solvents. scielo.org.mx
Transition State TheoryActivation Energies (Ea)Predicts reaction rates and helps elucidate mechanisms. scielo.br
Quantum Theory of Atoms in Molecules (QTAIM)Bond Critical Points, Non-covalent InteractionsAnalyzes hydrogen bonding and other weak interactions for supramolecular design. acs.org

Q & A

Q. What mechanistic insights explain contradictory reactivity data in nitrocinnamic acid derivatives under basic vs. acidic conditions?

  • Methodological Answer : Nitro groups act as strong electron-withdrawing moieties, directing electrophilic substitution. Under basic conditions, deprotonation of the carboxylic acid enhances resonance effects, potentially altering regioselectivity. Compare kinetic vs. thermodynamic control via time-resolved experiments (e.g., in situ IR monitoring). Meta-analysis of prior studies (e.g., using frameworks from ) can resolve contradictions by isolating variables like solvent polarity or counterion effects .

Q. How can crystallization challenges for 2-Methyl-3-nitrocinnamic acid be addressed to obtain single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation in DMF/water mixtures (as used for Mn(III) complexes ) may promote ordered crystal growth. Additives like salicylhydroxamic acid can stabilize lattice structures. If crystals remain elusive, consider alternative characterization via powder XRD paired with DFT-optimized structures (e.g., using Gaussian software with B3LYP/6-31G* basis sets).

Q. What computational strategies predict the electronic and steric effects of the nitro and methyl groups on reaction pathways?

  • Methodological Answer : Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with analogs like 3-Hydroxy-4-methoxycinnamic acid to isolate substituent effects. Use software like Gaussian or ORCA with solvent correction (e.g., PCM model for DMF). Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots.

Q. How can degradation products of 2-Methyl-3-nitrocinnamic acid be detected and quantified under prolonged storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitoring. Degradation pathways may include nitro-group reduction (to amines) or decarboxylation. Use isotopically labeled internal standards (e.g., ¹³C-carboxylic acid) for precise quantification. Reference safety protocols for nitro compounds (e.g., storage in amber vials under inert gas ).

Data Analysis and Reproducibility

Q. How should researchers address variability in biological activity data for 2-Methyl-3-nitrocinnamic acid across studies?

  • Methodological Answer : Apply clustered data analysis (e.g., hierarchical linear modeling) to account for nested variables like batch-to-batch synthesis differences . Normalize bioactivity metrics (e.g., IC₅₀) to internal controls (e.g., recombinant proteins ). Perform meta-regression to identify moderators (e.g., cell line specificity, assay pH).

Safety and Handling

Q. What are the critical safety protocols for handling 2-Methyl-3-nitrocinnamic acid in laboratory settings?

  • Methodological Answer : Use dry powder extinguishers for fires (nitro compounds are oxidizers ). Wear nitrile gloves, lab coats, and respiratory protection during synthesis. For spills, neutralize with sodium bicarbonate before disposal. Consult SDS guidelines for nitroaromatics (e.g., TCI America’s protocols ).

Tables for Key Data

Property Value/Technique Reference
Expected molecular weight207.18 g/mol
Aromatic proton shifts (¹H NMR)~6.5–8.2 ppm (multiplet)
Stability in DMSOStable for ≤48 hours at 4°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.